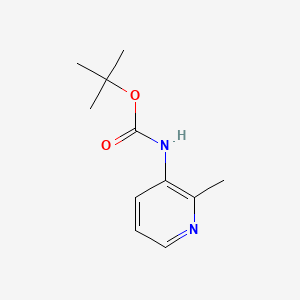

tert-Butyl (2-methylpyridin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

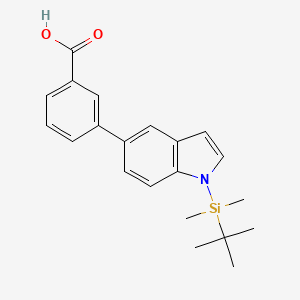

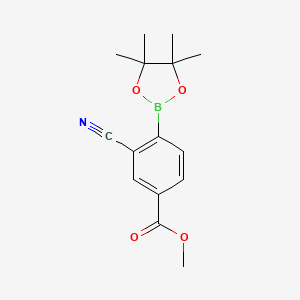

“tert-Butyl (2-methylpyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (2-methylpyridin-3-yl)carbamate”, can be achieved through various methods. One common method involves a three-component coupling of amines, carbon dioxide, and halides . Another method uses Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates can also be used .Molecular Structure Analysis

The InChI code for “tert-Butyl (2-methylpyridin-3-yl)carbamate” is 1S/C11H16N2O2/c1-8-9 (6-5-7-12-8)13-10 (14)15-11 (2,3)4/h5-7H,1-4H3, (H,13,14) .Physical And Chemical Properties Analysis

“tert-Butyl (2-methylpyridin-3-yl)carbamate” is a solid substance at room temperature . It has a molecular weight of 208.26 .科学的研究の応用

Structural and Molecular Interactions Analysis

Carbamate derivatives, including tert-butyl (2-methylpyridin-3-yl)carbamate, have been synthesized and structurally characterized to understand the interplay of hydrogen bonds and other interactions in their crystal structures. These interactions, such as N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, contribute to assembling molecules into three-dimensional architectures, highlighting the significance of these compounds in understanding molecular assembly and interaction mechanisms (Das et al., 2016).

Synthesis and Application in Drug Intermediates

Tert-butyl (2-methylpyridin-3-yl)carbamate and related compounds have been synthesized as intermediates for natural products with cytotoxic activity, such as jaspine B. These compounds demonstrate the versatility of carbamates in synthetic organic chemistry, especially in the synthesis of bioactive molecules. The synthesis involves multiple steps, including esterification, protection, and reduction, showcasing the compound's role in complex synthetic pathways (Tang et al., 2014).

Catalysis and Organic Transformations

In organic synthesis, tert-butyl (2-methylpyridin-3-yl)carbamate has been utilized in photocatalyzed amination reactions, demonstrating its application in catalysis. This work presents a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, highlighting the compound's utility in facilitating complex organic transformations and expanding the toolbox of synthetic chemists (Wang et al., 2022).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLNGFJNDOYANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738618 |

Source

|

| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-methylpyridin-3-yl)carbamate | |

CAS RN |

1219095-87-0 |

Source

|

| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)

![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)